3,4,6-Trimethoxy-1(3H)-isobenzofuranone
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Overview
Description
3,4,6-Trimethoxy-1(3H)-isobenzofuranone is a chemical compound with the molecular formula C11H12O5 It is a derivative of isobenzofuranone, characterized by the presence of three methoxy groups at the 3, 4, and 6 positions
Mechanism of Action
Mode of Action
It is known that xanthone derivatives, which share a similar structure with this compound, have been shown to modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This suggests that 3,4,6-Trimethoxy-1(3H)-isobenzofuranone may interact with its targets in a similar manner.
Biochemical Pathways
The Nrf2 pathway plays a crucial role in cellular response to oxidative stress and inflammation .
Result of Action
Based on the activity of similar xanthone derivatives, it may have potential anti-inflammatory and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethoxy-1(3H)-isobenzofuranone typically involves the methoxylation of isobenzofuranone derivatives. One common method includes the reaction of 3,4,6-trihydroxyisobenzofuranone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methoxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trimethoxy-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted isobenzofuranone derivatives depending on the substituent introduced.
Scientific Research Applications
3,4,6-Trimethoxy-1(3H)-isobenzofuranone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3,4,6-Trimethoxy-1-methyl-9H-xanthen-9-one
- 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one
- 3,4-Dihydroxy-1-methyl-9H-xanthen-9-one
Uniqueness
3,4,6-Trimethoxy-1(3H)-isobenzofuranone is unique due to its specific substitution pattern and the presence of three methoxy groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential for specialized uses in research and industry.
Properties
IUPAC Name |
3,4,6-trimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-13-6-4-7-9(8(5-6)14-2)11(15-3)16-10(7)12/h4-5,11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVLFUCEKYADLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=C(C=C2OC)OC)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384739 |
Source
|
Record name | 3,4,6-Trimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189454-29-3 |
Source
|
Record name | 3,4,6-Trimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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